5-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
5-(Dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a dimethoxymethyl group at position 5, and a thiol (-SH) group at position 2. For example:
- Synthesis of triazole-thiol intermediates often involves reacting hydrazides with isothiocyanates or alkyl halides in solvents like DMF or acetone, followed by acid/base workup .
- The dimethoxymethyl group likely enhances solubility and electronic properties due to its electron-donating methoxy substituents, which may influence reactivity in downstream applications .
Properties
IUPAC Name |
3-(dimethoxymethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-9-4(5(10-2)11-3)7-8-6(9)12/h5H,1-3H3,(H,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEOFUCNGFNLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with dimethoxymethane in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of 5-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the synthesis are carefully selected to optimize the reaction conditions and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
5-(Dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has been investigated for its potential therapeutic effects.
Antimicrobial Activity
Studies have shown that triazole derivatives exhibit antimicrobial properties. For instance, a study demonstrated that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Research into the anticancer effects of triazole derivatives indicates that they can induce apoptosis in cancer cells. A case study highlighted the effectiveness of a related triazole compound in reducing tumor size in animal models .
Agricultural Applications
The compound has also been evaluated for its role as a fungicide and herbicide.
Fungicidal Activity
Triazoles are known for their efficacy against fungal pathogens. A recent study indicated that 5-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol demonstrated significant antifungal activity against common agricultural pathogens, making it a candidate for crop protection .
Herbicidal Properties
In herbicide formulations, this compound can inhibit specific enzymes involved in plant growth. Experimental results showed that it effectively reduced weed growth without harming crop yield .
Materials Science
In materials science, 5-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is explored for its role as a stabilizer and additive.
Polymer Stabilization
The compound can be used to enhance the thermal stability of polymers. Research indicates that incorporating triazole derivatives into polymer matrices improves their resistance to thermal degradation .
Catalytic Applications
Recent advancements have shown that this compound can act as a catalyst in various organic reactions, including oxidation processes. Its ability to facilitate reactions with high efficiency makes it valuable in synthetic chemistry .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with target proteins, potentially inhibiting their function. Additionally, the triazole ring can interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological, chemical, and physical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Selected Triazole-Thiol Derivatives
Key Observations:
- Electron-Donating Groups : The dimethoxymethyl group (target compound) may improve solubility in polar solvents compared to hydrophobic adamantane or phenyl substituents .
- Biological Activity: Pyridyl or quinoxaline substituents enhance corrosion inhibition or enzyme inhibition, while phenyl/alkyl groups favor anticandidal or antiradical effects .
- Tautomerism : Thione-thiol tautomerism (e.g., in 3-methyl-1H-triazole-5-thione) affects redox activity and metal-binding capacity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- The dimethoxymethyl group likely reduces crystallinity compared to adamantane or phenyl analogs, favoring amorphous solid states .
Anticandidal Activity:
- 4-Chlorobenzyl-substituted triazole-thiols (e.g., from ) exhibit potent anticandidal activity, with MIC values <10 µg/mL .
- Benzimidazole-triazole hybrids () show enhanced activity due to synergistic π-π stacking interactions .
Antioxidant Potential:
- Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol scavenge DPPH radicals with IC₅₀ values of 50–100 µM . The dimethoxymethyl group may improve radical stabilization via resonance effects.
Corrosion Inhibition:
- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol achieves >90% inhibition efficiency for aluminum alloys in HCl, attributed to adsorption via S and N atoms . The target compound’s dimethoxymethyl group could enhance adsorption through polar interactions.
Biological Activity
5-(Dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by its unique triazole ring structure and thiol functional group. Its molecular formula is C₆H₁₁N₃O₂S, and it has a molecular weight of approximately 173.24 g/mol. The compound's structural features contribute to its diverse biological activities, making it a subject of interest in pharmaceutical research.
The synthesis of 5-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with dimethoxymethane under reflux conditions in the presence of suitable catalysts. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, enhancing its versatility in organic synthesis and potential therapeutic applications.
Anticancer Properties
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant anticancer activity. For example, studies have shown that triazole-thiol derivatives can selectively target cancer cells, demonstrating higher cytotoxicity against melanoma and breast cancer cell lines compared to normal cells. One study highlighted the effectiveness of certain synthesized compounds derived from triazoles in inhibiting cancer cell migration and proliferation .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | High |
| Compound B | IGR39 | 3.2 | Very High |
| Compound C | Panc-1 | 7.8 | Moderate |
Antimicrobial Activity
5-(Dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has also shown promising antimicrobial properties. Various studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The thiol group enhances its reactivity with microbial targets, contributing to its antimicrobial action .
Table 2: Antimicrobial Activity Against Various Pathogens
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
The mechanism by which 5-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol exerts its biological effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function. Additionally, the triazole ring interacts with various enzymes and receptors, modulating their activity and contributing to the compound's biological effects .
Case Studies
A case study examining the effects of triazole derivatives on cancer cell lines revealed that compounds containing the triazole-thiol moiety exhibited superior anticancer properties compared to their non-thiol counterparts. In vitro tests showed that these compounds could effectively induce apoptosis in cancer cells while sparing normal cells from cytotoxic effects .
Another study focused on the antimicrobial potential of synthesized triazole derivatives against resistant strains of bacteria. The results indicated that certain modifications to the triazole structure enhanced antimicrobial activity significantly, suggesting a pathway for developing new antibiotics based on this scaffold .
Q & A
Basic Question: How can researchers optimize synthesis conditions for 5-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
Synthesis optimization typically involves adjusting reaction solvents, catalysts, and temperatures. For triazole-thiol derivatives, cyclization of thiosemicarbazide precursors or condensation of aldehyde derivatives with thiourea analogs under acidic/basic conditions is common . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) improve cyclization efficiency .
- Catalysts : Bases like KOH or NaOH enhance nucleophilic substitution in triazole ring formation .
- Temperature : Elevated temperatures (60–100°C) are often required to drive reactions to completion .
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%) .
Basic Question: What analytical techniques are critical for characterizing 5-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
Structural validation requires a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethoxymethyl group at C5, methyl at C4) .
- IR Spectroscopy : Thiol (-SH) stretch near 2550 cm⁻¹ and triazole ring vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁N₃O₂S₂) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Advanced Question: How can mechanistic studies elucidate the biological activity of this compound?
Methodological Answer:
Mechanistic insights require in vitro and in silico approaches:
- Enzyme Inhibition Assays : Test inhibition of fungal CYP51 (lanosterol 14α-demethylase) or bacterial dihydrofolate reductase (DHFR) at IC₅₀ values .
- Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to assess disruption of microbial membranes .
- Molecular Dynamics Simulations : Analyze binding stability of the thiol group with target active sites (e.g., via GROMACS) .
Advanced Question: How do structural modifications influence the compound’s bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies highlight critical substituents:
Replacing the dimethoxymethyl group with halogenated aryl rings (e.g., 4-fluorophenyl) reduces solubility but increases antibacterial efficacy .
Advanced Question: How can researchers resolve contradictions in reported biological efficacy data?
Methodological Answer:
Discrepancies arise from variations in experimental design:
- Standardize Assay Conditions : Use CLSI/MIC guidelines for antimicrobial testing .
- Control for pH : Activity against Mycobacterium bovis is pH-dependent; pH 6.5 mimics intracellular environments .
- Compare with Reference Drugs : Benchmark against isoniazid or fluconazole to contextualize potency .
For example, 0.1–1.0% of a thiophene-triazole analog showed superior tuberculostatic activity vs. isoniazid under identical conditions .
Advanced Question: What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate logP (2.1–2.5), indicating moderate blood-brain barrier permeability .
- Molecular Docking : AutoDock Vina assesses binding to targets (e.g., COX-2, PDB: 1CX2) with docking scores ≤−7.0 kcal/mol .
- QSAR Models : Correlate substituent electronegativity with IC₅₀ values for antifungal activity (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
